molecular formula C8H9IN2O B8093090 5-Iodo-4,6-dimethylpyridine-3-carboxamide

5-Iodo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B8093090
M. Wt: 276.07 g/mol
InChI Key: IOXOTMJPMMAJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) Scaffolds in Advanced Chemical Sciences

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and privileged scaffold in the chemical sciences. nih.govnih.gov Its presence in a vast array of natural products, such as alkaloids and vitamins, underscores its fundamental role in biological systems. nih.govnih.gov In medicinal chemistry, the pyridine nucleus is a cornerstone, found in thousands of drug molecules. nih.govresearchgate.net This prevalence is attributed to its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for a benzene (B151609) ring, often improving solubility and bioavailability of drug candidates. nih.govresearchgate.net

The versatility of the pyridine scaffold extends beyond pharmaceuticals into materials science, where its derivatives are used in the development of functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The nitrogen atom in the ring not only influences the ring's reactivity, making it more susceptible to nucleophilic substitution, but also provides a handle for structural modifications, allowing for the fine-tuning of a molecule's properties. nih.gov

Significance of Halogenation, Specifically Iodine, in Pyridine Derivatives for Research Applications

The introduction of halogen atoms, a process known as halogenation, onto the pyridine ring dramatically alters its physicochemical properties and reactivity, opening new avenues for research and application. Halogens, particularly iodine, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Iodine, being the largest and least electronegative of the stable halogens, introduces unique characteristics. The carbon-iodine bond is relatively weak, making iodinated pyridines valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the iodine atom can be readily substituted. rsc.orgrsc.org This reactivity is a powerful tool for the construction of complex molecular frameworks. Furthermore, the presence of an iodine atom can lead to specific halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. From a research perspective, the introduction of iodine can serve as a handle for radiolabeling studies, allowing for the visualization and tracking of molecules in biological systems. The regioselective iodination of pyridine derivatives is an active area of research, with methods being developed to control the position of iodination on the pyridine ring. rsc.orgrsc.org

Structural Class of Pyridine Carboxamides: Academic Research Trajectories and Future Directions

Pyridine carboxamides, which feature a carboxamide group (-C(=O)NH₂) attached to a pyridine ring, represent a significant class of compounds with diverse research applications. The amide linkage is a key structural feature in many biologically active molecules, contributing to their binding affinity and stability. nih.gov Research into pyridine carboxamides has explored their potential in various fields, including agriculture and medicine. For instance, certain pyridine-3-carboxamide (B1143946) analogs have been investigated for their efficacy against bacterial wilt in tomatoes. nih.govresearchgate.net

The position of the carboxamide group on the pyridine ring, as well as the nature of the substituents on both the ring and the amide nitrogen, significantly influences the compound's properties and activity. mdpi.com Current research trajectories focus on the synthesis of novel pyridine carboxamide derivatives and the evaluation of their biological activities. nih.govmdpi.com Future directions in this field are likely to involve the development of more efficient and environmentally friendly synthetic methods, such as electrochemical synthesis, to access a wider range of these compounds. rsc.org Furthermore, in silico methods like molecular docking are increasingly being used to predict the biological activity of new pyridine carboxamide derivatives and to guide their design. researchgate.net The exploration of their potential as inhibitors of various enzymes remains a promising area of investigation. mdpi.comnih.gov

While the broader classes of pyridine scaffolds, halogenated pyridines, and pyridine carboxamides are well-documented, specific research and detailed findings on 5-Iodo-4,6-dimethylpyridine-3-carboxamide remain limited in publicly accessible scientific literature. The data tables below summarize general properties that can be inferred for this class of compounds, but specific experimental data for the title compound is not widely available.

Table 1: General Physicochemical Properties of Halogenated Pyridine Derivatives

Property General Observation for Halogenated Pyridines Inferred Implication for this compound
Molecular Weight Increases with the size of the halogen. The presence of iodine significantly increases the molecular weight compared to non-halogenated analogs.
Lipophilicity (LogP) Generally increases with halogenation. Expected to be more lipophilic, potentially influencing its solubility and membrane permeability.
Reactivity C-I bond is the weakest C-X bond, making it a good leaving group in cross-coupling reactions. The iodo-substituent is a potential site for further chemical modification.

| Boiling/Melting Point | Tends to increase with molecular weight and polarity. | Likely to have a higher melting and boiling point than its non-iodinated counterpart. |

Table 2: Key Structural Features of this compound

Feature Description Potential Influence on Properties
Pyridine Ring Aromatic, heterocyclic core. Provides a rigid scaffold and influences electronic properties.
Iodine Atom Located at the 5-position. Can participate in halogen bonding and serves as a reactive handle for synthesis.
Methyl Groups Located at the 4- and 6-positions. May influence steric interactions and solubility.

| Carboxamide Group | Located at the 3-position. | Can act as both a hydrogen bond donor and acceptor, crucial for molecular interactions. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXOTMJPMMAJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)N)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei. For 5-Iodo-4,6-dimethylpyridine-3-carboxamide, ¹H, ¹³C, and ¹⁵N NMR are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is used to identify the number and environment of protons in a molecule. In this compound, the substitution pattern leaves only one proton directly attached to the aromatic pyridine (B92270) ring at the C2 position.

Aromatic Proton (H2): This proton is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. Its exact chemical shift is influenced by the electronic effects of the adjacent substituents. The carboxamide group at C3 is electron-withdrawing, which would deshield this proton, shifting it downfield.

Methyl Protons (4-CH₃ and 6-CH₃): The two methyl groups are chemically distinct and are each expected to produce a sharp singlet. Their resonances typically appear in the δ 2.0–3.0 ppm range. The methyl group at the C4 position is adjacent to the bulky iodine atom, while the C6-methyl is adjacent to the ring nitrogen, leading to slightly different chemical environments and distinct signals.

Amide Protons (-CONH₂): The primary amide group contains two protons (-NH₂) which are often diastereotopic. They typically appear as two separate, often broad, singlets in the δ 5.5–8.5 ppm range. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species.

The absence of adjacent protons for the H2, methyl, and amide protons results in a spectrum characterized by singlets, simplifying the analysis as no spin-spin coupling patterns (e.g., doublets, triplets) are expected for these key signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H2 (aromatic)8.0 - 9.0Singlet (s)
4-CH₃2.0 - 3.0Singlet (s)
6-CH₃2.0 - 3.0Singlet (s)
-CONH₂5.5 - 8.5Two Broad Singlets (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each non-equivalent carbon atom produces a distinct signal. For this compound, eight distinct carbon signals are anticipated.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring (C2, C3, C4, C5, C6) will have characteristic shifts in the aromatic region (δ 110–160 ppm). The C5 carbon, bonded to the heavy iodine atom, is expected to show a signal at a significantly higher field (lower ppm value) due to the "heavy atom effect". The chemical shifts of C2, C4, and C6 will be deshielded due to their proximity to the electronegative nitrogen atom and other substituents.

Carboxamide Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is highly deshielded and will appear far downfield, typically in the δ 165–175 ppm region.

Methyl Carbons (-CH₃): The two methyl carbons will resonate in the aliphatic region, typically between δ 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O (Amide)165 - 175
C2, C4, C6 (Pyridine)140 - 160
C3 (Pyridine)120 - 135
C5-I (Pyridine)90 - 105
4-CH₃, 6-CH₃15 - 25

Heteronuclear NMR Techniques (e.g., ¹⁵N)

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. researchgate.netacs.org Although it has a low natural abundance, modern NMR methods allow for its detection. In this compound, two distinct ¹⁵N signals are expected:

Pyridine Nitrogen (N1): The chemical shift of the pyridine nitrogen is sensitive to the substitution pattern on the ring. researchgate.netresearchgate.net For substituted pyridines, these shifts typically occur in a range of -70 to +10 ppm relative to nitromethane. The presence of electron-donating methyl groups and the electron-withdrawing carboxamide group will influence its final chemical shift.

Amide Nitrogen (-NH₂): The nitrogen of the primary amide group will have a distinct resonance, generally found in a different region of the spectrum compared to the pyridine nitrogen, often at a higher field.

As fluorine is not present in the molecule, ¹⁹F NMR is not applicable.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopic Characterization

The IR spectrum is particularly useful for identifying key functional groups.

N-H Stretching: The primary amide (-CONH₂) group will exhibit two characteristic N-H stretching vibrations: an asymmetric stretch (ν_as) typically around 3350 cm⁻¹ and a symmetric stretch (ν_s) around 3180 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1650 and 1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II band): The N-H bending vibration of the primary amide typically appears around 1600–1640 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring vibrations will produce a series of characteristic bands in the 1400–1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric and Symmetric N-H Stretch-CONH₂3180 - 3350
Aromatic C-H StretchPyridine Ring>3000
Aliphatic C-H Stretch-CH₃<3000
C=O Stretch (Amide I)-CONH₂1650 - 1690
N-H Bend (Amide II)-CONH₂1600 - 1640
C=C and C=N Ring StretchPyridine Ring1400 - 1600

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For pyridine derivatives, the ring breathing modes are often very strong in the Raman spectrum.

Ring Breathing Mode: A sharp, intense peak characteristic of the pyridine ring's symmetric expansion and contraction is expected, typically around 1000 cm⁻¹. The exact frequency is sensitive to the mass and electronic nature of the substituents.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces (e.g., silver, gold). Adsorption of this compound onto a SERS-active substrate would likely occur through the lone pair of electrons on the pyridine nitrogen or through the π-system of the aromatic ring. This interaction would lead to a significant enhancement of specific Raman signals, particularly the ring modes. Analysis of the enhanced bands can provide insights into the molecule's orientation and interaction with the metal surface. For instance, enhancement of the ring breathing mode is a classic indicator of pyridine adsorption.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or five decimal places, HRMS allows for the confident determination of a compound's molecular formula.

For this compound, HRMS analysis is essential to confirm its elemental composition (C₈H₉IN₂O). The theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms. The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would then be compared to this theoretical value. A close correlation between the experimental and theoretical mass provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Isotopic Distribution for [C₈H₉IN₂O+H]⁺

Mass (m/z) Relative Abundance (%)
276.9832 100.00
277.9866 8.86

This table represents a theoretical calculation and would be populated with experimental data from HRMS analysis.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. For this compound, these interactions would include hydrogen bonds, halogen bonds, and potentially π-π stacking interactions. Understanding these interactions is key to predicting and controlling the material properties of the compound. The carboxamide group is a classic hydrogen bond donor and acceptor, likely leading to the formation of well-defined hydrogen-bonded networks.

Table 2: Key Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

This table would be populated with experimental data from a single-crystal X-ray diffraction experiment.

Detailed Investigation of Halogen Bonding Geometries, specifically N···I Interactions

A particularly interesting feature of this compound is the potential for halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 5-Iodo-4,6-dimethylpyridine-3-carboxamide, DFT would be instrumental in understanding its fundamental chemical characteristics.

Optimization of Molecular Conformations and Energy Minima

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the energy minima on the potential energy surface. For this compound, this process would involve rotating the carboxamide group relative to the pyridine (B92270) ring to identify the most stable conformer. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Quantum Chemical Analysis of Intermolecular Interactions

Beyond the properties of an isolated molecule, quantum chemical analyses can shed light on the non-covalent interactions that govern how molecules interact with each other.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, such as hyperconjugation and charge transfer between different parts of a molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the delocalization of electron density. In this compound, NBO analysis would reveal the extent of electron delocalization from the pyridine ring to the carboxamide group and the influence of the iodine and methyl substituents on the electronic structure.

Simulation of Spectroscopic Properties

Theoretical Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations are crucial for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. cardiff.ac.uk Density Functional Theory (DFT), particularly using the B3LYP functional combined with basis sets like 6-311++G(d,p), is a widely used and effective method for predicting the vibrational frequencies of organic molecules. researchgate.netnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov

For this compound, a full vibrational analysis can be performed. The potential energy distribution (PED) is calculated to provide a detailed assignment of each vibrational mode. researchgate.net

Expected Vibrational Modes and Frequencies:

N-H Vibrations: The carboxamide group (-CONH₂) features N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region. nih.gov

C=O Vibrations: The carbonyl (C=O) stretching of the carboxamide is a strong, characteristic band expected in the region of 1680-1715 cm⁻¹. elixirpublishers.com

Pyridine Ring Vibrations: C-C and C-N stretching vibrations within the pyridine ring occur in the 1400-1625 cm⁻¹ range. elixirpublishers.com

C-H Vibrations: The methyl groups and the aromatic C-H bond will have stretching vibrations above 3000 cm⁻¹ and various in-plane and out-of-plane bending vibrations at lower frequencies (e.g., 800-1300 cm⁻¹). elixirpublishers.com

C-I Vibration: The carbon-iodine stretching vibration is expected at a much lower frequency, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

The table below presents a hypothetical set of calculated and scaled vibrational frequencies for key functional groups, based on typical results from DFT calculations on similar molecules.

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Calculated (B3LYP) Frequency (cm⁻¹)Potential Energy Distribution (PED) Assignment
ν(N-H) asymmetric~3450~3580ν(N-H)
ν(N-H) symmetric~3350~3470ν(N-H)
ν(C=O)~1690~1725ν(C=O) + δ(N-H)
δ(NH₂) scissoring~1620~1650δ(NH₂)
ν(C-C/C-N) ring~1580~1610ν(C-C) + ν(C-N)
ν(C-I)~550~560ν(C-I) + Ring Def.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a powerful tool for structure verification and analysis. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals (like B3LYP or PBE) and appropriate basis sets (e.g., 6-311++G(d,p) or NMR-DKH), is the standard for calculating isotropic shielding constants. nih.govmdpi.com These shielding constants (σ) are then converted to chemical shifts (δ) relative to a reference standard, such as Tetramethylsilane (TMS).

δ = σref - σcalc

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The accuracy of these predictions depends on several factors, including the level of theory, the choice of basis set, and the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). nih.gov While calculations can achieve high accuracy, deviations between calculated and experimental shifts can arise, particularly for atoms involved in strong intermolecular interactions like hydrogen bonding. nih.govnih.gov

The following table illustrates the kind of data generated from a computational NMR prediction study.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Pyridine C3~135-
Pyridine C4~150-
Pyridine C5~100-
Pyridine C6~158-
C=O~168-
CH₃ at C4~22~2.5
CH₃ at C6~24~2.6
NH₂-~7.5 (broad)

Advanced Quantum Mechanical Approaches

Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The analysis typically focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The primary electronic transitions are often from HOMO to LUMO, but transitions involving other nearby orbitals (e.g., HOMO-1, LUMO+1) are also important. These calculations reveal whether the excitations are localized on a specific part of the molecule (e.g., the pyridine ring) or involve charge transfer between different functional groups. The presence of the iodine atom and the carboxamide group can significantly influence the electronic structure and the resulting absorption spectrum.

Hyperpolarizability Calculations for Non-linear Optical Properties

Molecules with large dipole moments and significant differences in ground- and excited-state dipole moments can exhibit non-linear optical (NLO) properties. The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational chemistry provides a direct route to calculating this property.

Using DFT methods (e.g., B3LYP) and a suitable basis set, the components of the first hyperpolarizability tensor can be computed. The total hyperpolarizability (βtot) is then calculated from these components. A large βtot value suggests that the material may be a good candidate for applications such as frequency doubling of light. researchgate.net

For a molecule to have a non-zero β, it must be non-centrosymmetric. The calculated hyperpolarizability of this compound can be compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net The presence of the electron-donating methyl groups and the electron-withdrawing carboxamide and iodo groups creates a push-pull system that can enhance the NLO response.

The table below shows a sample of calculated NLO properties.

PropertyCalculated ValueUrea (for comparison)
Dipole Moment (μ) [Debye]~4.5 D~1.4 D
Average Polarizability (α) [a.u.]~120 a.u.~30 a.u.
First Hyperpolarizability (βtot) [a.u.]~800 a.u.~40 a.u.

The significantly larger predicted hyperpolarizability compared to urea would indicate a promising NLO character for this compound. researchgate.net

Mechanistic Investigations of Bio Relevant Molecular Interactions in Vitro Studies, Excluding Clinical Data

Molecular Interactions with Protein and Enzyme Systems (in vitro)

Computational Molecular Docking and Binding Energetics for Target Recognition

An exhaustive search of scientific literature and computational chemistry databases did not yield any studies focused on the molecular docking of 5-Iodo-4,6-dimethylpyridine-3-carboxamide with specific protein or enzyme targets. Consequently, there is no available data on its binding affinities, predicted binding poses, or the energetic contributions of its interactions with biological macromolecules.

Understanding Principles of Enzyme Inhibition or Activation (mechanistic studies)

There are no published mechanistic studies investigating the effect of this compound on enzyme kinetics or function. Research on its potential as an enzyme inhibitor or activator, including the determination of inhibition constants (e.g., IC₅₀ or Kᵢ) or the elucidation of its mechanism of action (e.g., competitive, non-competitive), is not available in the current body of scientific literature.

Mechanistic Analysis of Anti-microbial Interactions (in vitro)

No in vitro studies on the antimicrobial properties of this compound have been found in the reviewed literature. As a result, there is no data available regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any bacterial or fungal strains. Mechanistic analyses of its potential interactions with microbial targets are also absent.

In Vitro Studies on Antioxidant Mechanisms

Dedicated in vitro studies to determine the antioxidant capacity of this compound are not present in the available scientific literature. Common antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or ferric reducing antioxidant power (FRAP) assays, have not been reported for this specific compound.

Supramolecular Assembly and Host-Guest Chemistry with Bio-relevant Architectures

There is a lack of published research on the supramolecular chemistry of this compound. Investigations into its ability to form well-defined assemblies or to participate in host-guest interactions with biologically relevant architectures, such as cyclodextrins, calixarenes, or DNA, have not been documented.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies that include this compound have been identified. SAR studies are contingent on the availability of biological data for a series of related compounds, which is not the case for this specific molecule.

Based on a comprehensive review of available scientific literature, there is currently no specific research data for the chemical compound this compound across the outlined areas of mechanistic investigation. The fields of molecular docking, enzyme interaction, antimicrobial and antioxidant activity, supramolecular chemistry, and structure-activity relationships remain unexplored for this particular molecule. This highlights a knowledge gap and an opportunity for future research to characterize the potential bio-relevant interactions of this compound.

Advanced Applications in Chemical Sciences and Materials Research

Role as Key Chemical Building Blocks in Advanced Organic Synthesis

The structure of 5-Iodo-4,6-dimethylpyridine-3-carboxamide, featuring a halogenated pyridine (B92270) ring, suggests its primary utility lies in its capacity to undergo cross-coupling reactions. The iodine atom at the 5-position is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, making it a potentially valuable, though currently underexplored, synthetic intermediate.

Precursors for Complex Heterocyclic Ring Systems

The iodo-substituent on the pyridine ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures. In theory, this compound could serve as a scaffold to introduce aryl, alkyl, alkynyl, or amino groups at the 5-position of the pyridine ring, leading to a diverse array of substituted heterocyclic systems. The resulting poly-substituted pyridine derivatives are core structures in many biologically active compounds and functional materials.

Intermediates in the Synthesis of Specialty Chemicals

"Specialty chemicals" are valued for their function rather than their composition. The potential for This compound to serve as an intermediate in this sector is significant. By leveraging the iodo-group for coupling reactions, it could be incorporated into larger molecules designed for specific applications, such as agricultural chemicals, pharmaceuticals, or polymers. Pyridine-3-carboxamide (B1143946) derivatives, in a general sense, are known to be important building blocks for various biologically active compounds. nih.gov

Applications in Catalysis and Organometallic Chemistry

Design and Evaluation as Ligands for Transition Metal Catalysis

The pyridine nitrogen and the carboxamide group present potential coordination sites for metal ions. This allows the molecule to be investigated as a ligand in transition metal catalysis. The electronic properties of the pyridine ring, influenced by the methyl and carboxamide substituents, would dictate the donor properties of the ligand. Asymmetric mixed 2,6-disubstituted (arylcarboxamido)(arylimino)pyridine ligands have been synthesized and their coordination chemistry with various transition metals has been explored. snapintermediates.com While structurally different, this research highlights the potential for pyridine carboxamide scaffolds to serve as effective ligands. The steric and electronic environment provided by such ligands is crucial for controlling the chemo-, regio-, and enantioselectivity of catalytic transformations. mdpi.com

Development of Functional Materials

Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells - DSSC)

In the field of functional materials, pyridine-based compounds are investigated for applications in electronics and photonics. For dye-sensitized solar cells (DSSCs), organic dyes often incorporate a donor-π-acceptor (D-π-A) structure. The pyridine ring within This compound could potentially be functionalized to act as part of the π-bridge or as an anchoring group to the semiconductor surface (e.g., TiO₂). The carboxamide group, or a derivative thereof, could serve this anchoring function.

Furthermore, the electrolyte in DSSCs often contains an iodine/iodide redox couple. While this specific compound would not serve that role, its structural motifs are relevant to the design of organic dyes or co-adsorbents used in DSSC systems. The development of new dyes and redox mediators is critical for improving the efficiency and stability of these solar cells. For instance, copper bipyridyl complexes have been studied as alternative redox mediators to achieve high photovoltages. bldpharm.com The design of novel organic dyes is an active area of research, with a focus on tuning their light-harvesting properties across the solar spectrum. mdpi.com

Components in Advanced Polymers and Composite Materials

While specific research detailing the incorporation of this compound into advanced polymers and composite materials is not extensively documented in publicly available literature, the functional groups present on the molecule suggest its potential as a valuable monomer or additive. The iodo-substituent, in particular, offers a reactive site for various coupling reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions. These reactions are fundamental in polymer chemistry for the synthesis of conjugated polymers. Such polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and optical properties.

The carboxamide and dimethylpyridine functionalities can influence the solubility, thermal stability, and intermolecular interactions of a polymer chain. The presence of the pyridine nitrogen and the amide group allows for hydrogen bonding, which can impact the morphology and mechanical properties of the resulting polymer or composite material.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypeRole of this compoundPotential Polymer Type
Suzuki CouplingAryl halide monomerPoly(arylene)s
Sonogashira CouplingAryl halide monomerPoly(arylene ethynylene)s
Heck CouplingAryl halide monomerPoly(arylene vinylene)s
Buchwald-Hartwig AminationAryl halide monomerPolyanilines and derivatives

Agrochemical Research and Development

The pyridine-3-carboxamide structure is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this moiety. Research has demonstrated that analogs of pyridine-3-carboxamide can exhibit significant bioactivity against various plant pathogens. For instance, certain novel pyridine-3-carboxamide analogs have been synthesized and evaluated for their efficacy against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.gov These studies have shown that the biological activity is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov

While direct studies on the agrochemical properties of this compound are limited, its structural features suggest it could be a candidate for investigation. The combination of the pyridine ring, a known toxophore in many pesticides, with the lipophilic iodo and methyl groups could enhance its ability to penetrate biological membranes of target pests or weeds. Further research would be necessary to synthesize and screen this specific compound for herbicidal, fungicidal, or insecticidal activity.

Fundamental Studies in Molecular Recognition and Self-Assembly

The field of supramolecular chemistry heavily relies on non-covalent interactions to construct well-defined molecular architectures. The structure of this compound contains several key features that make it an interesting building block for fundamental studies in molecular recognition and self-assembly.

The carboxamide group is a robust and directional hydrogen-bonding unit, capable of forming strong and predictable self-complementary dimers or extended one-dimensional tapes. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine (the σ-hole) interacts with a Lewis base.

The interplay of these various non-covalent interactions—hydrogen bonding, halogen bonding, and potentially π-π stacking from the pyridine ring—could lead to the formation of complex and ordered supramolecular structures in the solid state or in solution. The study of how these interactions direct the self-assembly of this compound could provide valuable insights into the principles of crystal engineering and the design of new functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Iodo-4,6-dimethylpyridine-3-carboxamide, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized pyridine scaffold. For iodination, reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) are employed under controlled temperatures (0–25°C) to avoid over-iodination. Methylation at the 4- and 6-positions is achieved using methyl halides in the presence of a base (e.g., NaH). Carboxamide installation often utilizes coupling agents like EDCI/HOBt with ammonia or primary amines. Key parameters include reaction time (to prevent decomposition of the iodo group) and stoichiometric control of iodinating agents .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : The iodo substituent causes deshielding of adjacent protons (e.g., H-2 and H-4), observed as downfield shifts (~8.5–9.0 ppm for aromatic protons). Methyl groups at positions 4 and 6 appear as singlets (~2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ with isotopic patterns characteristic of iodine (e.g., m/z 307.01 for C9H10IN2O).
  • IR Spectroscopy : Stretching vibrations for the carboxamide group (N–H ~3300 cm⁻¹, C=O ~1660 cm⁻¹) and C–I bonds (~500 cm⁻¹) are critical markers .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar byproducts. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC), monitored via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How does steric hindrance from the 4,6-dimethyl groups influence the reactivity of the iodo substituent in cross-coupling reactions?

  • Methodological Answer : The methyl groups restrict rotational freedom, favoring regioselective Suzuki-Miyaura couplings at the 5-iodo position. Computational studies (DFT) reveal increased activation energy for ortho-substituted intermediates, necessitating bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to achieve >70% conversion. Contrast this with non-methylated analogs, which exhibit broader reactivity but lower selectivity .

Q. What analytical approaches resolve contradictions in reported crystal structures of halogenated pyridinecarboxamides?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive, but discrepancies arise from polymorphism or solvent inclusion. Pair distribution function (PDF) analysis of amorphous phases and Hirshfeld surface calculations (using CrystalExplorer) clarify intermolecular interactions. For this compound, hydrogen bonding between the carboxamide and adjacent methyl groups dominates packing motifs, as validated against Cambridge Structural Database entries .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites prone to oxidative metabolism (e.g., CYP450 enzymes). Molecular docking (AutoDock Vina) with cytochrome P450 3A4 (PDB: 1TQN) predicts metabolic hotspots. Experimental validation via hepatic microsome assays (rat/human) correlates with computed activation energies (ΔG‡) .

Q. What role does the iodo substituent play in modulating biological activity compared to chloro or fluoro analogs?

  • Methodological Answer : The iodine atom’s polarizability enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative SAR studies show this compound exhibits 3-fold higher IC50 against EGFR kinase versus its chloro analog, attributed to improved π-stacking. Fluorine analogs, while metabolically stable, show reduced affinity due to weaker halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.